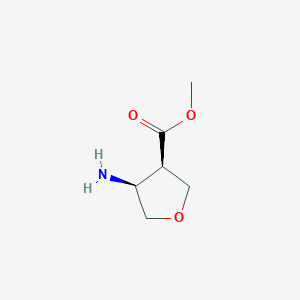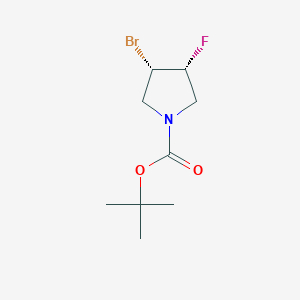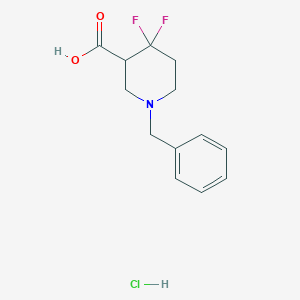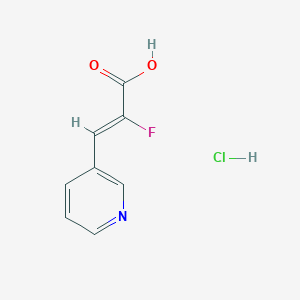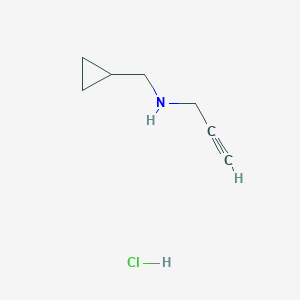
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride
Overview
Description
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the CAS Number: 1423031-80-4 . It has a molecular weight of 145.63 . It is typically in the form of a powder .
Molecular Structure Analysis
The Inchi Code for (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is1S/C7H11N.ClH/c1-2-5-8-6-7-3-4-7;/h1,7-8H,3-6H2;1H . This indicates that the molecule consists of a cyclopropylmethyl group, a prop-2-yn-1-yl group, an amine group, and a hydrochloride group. Physical And Chemical Properties Analysis
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a powder . It has a molecular weight of 145.63 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
1. Bioconjugation Chemistry
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is used in the study of the mechanism of amide formation in bioconjugation chemistry. Nakajima and Ikada (1995) investigated the reaction between carboxylic acid and amine in aqueous media using carbodiimide, highlighting the stability of EDC, a carbodiimide, at different pH levels and its reactivity with carboxyl groups (Nakajima & Ikada, 1995).
2. Intramolecular Amination
Skvorcova, Grigorjeva, and Jirgensons (2017) described the use of cyclopropylmethyl cation for intramolecular amination to produce cyclobutyl or cyclopropylmethyl carbenium ion derivatives, indicating its utility in creating complex molecular structures (Skvorcova, Grigorjeva, & Jirgensons, 2017).
3. Silver-Catalyzed Cycloisomerization
Chioua et al. (2013) reported the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, demonstrating the formation of 3-methylimidazo[1,2-a]pyridines and offering insight into regioselective synthesis methods (Chioua et al., 2013).
4. Palladium-Catalyzed Cycloaddition
Shan et al. (2020) explored palladium-catalyzed [4 + 1] cycloaddition with prop-2-yn-1-ones, highlighting the efficiency and broad reaction scope in the production of 2-amino-4-cyanofurans (Shan et al., 2020).
5. Functionalization of Polyesters
Zhang et al. (2012) demonstrated the synthesis of polyesters with pendant amine groups through ring-opening polymerization and thiol-yne chemistry. This showcases the potential of (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride in designing biodegradable polymers with gene delivery applications (Zhang et al., 2012).
properties
IUPAC Name |
N-(cyclopropylmethyl)prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-5-8-6-7-3-4-7;/h1,7-8H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXAQSMENDCLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)
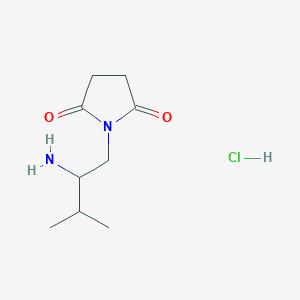

![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)


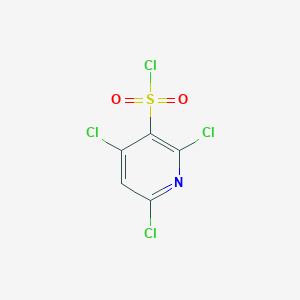
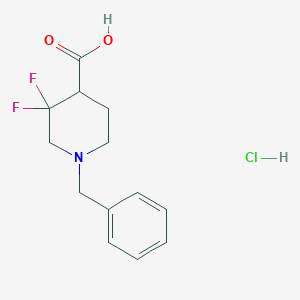
![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)
